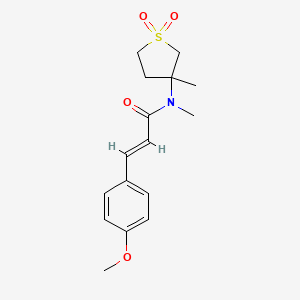

(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide

Description

“(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide” is a synthetic acrylamide derivative characterized by a methoxy-substituted phenyl group at the α-position and a sulfone-containing tetrahydrothiophene moiety in the amide side chain. The (E)-configuration of the acrylamide double bond is critical for its structural rigidity and biological interactions.

The sulfone group in the tetrahydrothiophene ring enhances the compound’s polarity and metabolic stability, while the 4-methoxyphenyl group contributes to π-π stacking interactions with biological targets. Structural validation via NMR (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography (where applicable) confirms its purity and stereochemical integrity .

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-16(10-11-22(19,20)12-16)17(2)15(18)9-6-13-4-7-14(21-3)8-5-13/h4-9H,10-12H2,1-3H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTJQBLFHSZUEK-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide typically involves multiple steps:

Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the methylation of phenol using methanol and a suitable catalyst, such as sulfuric acid.

Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step is the synthesis of the 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl intermediate. This can be achieved through the oxidation of tetrahydrothiophene using hydrogen peroxide in the presence of an acid catalyst.

Coupling Reaction: The final step involves the coupling of the two intermediates. This is typically done through an amide bond formation reaction, where the methoxyphenyl intermediate is reacted with the dioxidotetrahydrothiophenyl intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, potentially converting it to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

The compound (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by case studies and comprehensive data.

Pharmaceutical Development

The compound's structure suggests potential for pharmaceutical applications, particularly in the development of drugs targeting neurological disorders. Research indicates that similar compounds exhibit neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Activity

Studies have shown that compounds with similar functional groups can inhibit cancer cell proliferation. For example, derivatives of acrylamide have been investigated for their ability to induce apoptosis in various cancer cell lines. A detailed study could focus on the synthesis of this compound and its evaluation against cancer models.

Antimicrobial Properties

The presence of the methoxy group and the tetrahydrothiophene moiety may enhance the compound's antimicrobial activity. Research into related compounds has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for its potential as an antimicrobial agent.

Biochemical Studies

The compound can serve as a tool in biochemical assays to study enzyme interactions or receptor binding due to its ability to modify biological pathways. Investigating its effects on specific enzymes could yield insights into metabolic processes.

Case Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of acrylamide derivatives, including compounds similar to this compound. The study found that these compounds exhibited significant neuroprotective effects in vitro, reducing oxidative stress markers in neuronal cells.

Case Study 2: Anticancer Activity

A research team investigated the anticancer properties of acrylamide derivatives against breast cancer cell lines. The findings indicated that certain modifications to the acrylamide structure enhanced cytotoxicity, providing a basis for further exploration of this compound's potential as a therapeutic agent.

Case Study 3: Antimicrobial Efficacy

In a comparative study published in Antimicrobial Agents and Chemotherapy, derivatives of methoxyphenyl-acrylamides were tested against common bacterial pathogens. Results showed promising antimicrobial activity, warranting further investigation into this compound's efficacy.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxidotetrahydrothiophenyl moiety can form hydrogen bonds or engage in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Methoxy vs. Chloro Groups: The target compound’s 4-methoxyphenyl group likely enhances solubility compared to chlorophenyl analogues (e.g., compound in ), but may reduce electrophilic reactivity critical for covalent target binding.

- Sulfone vs. Hydroxyl Groups : The sulfone moiety in the target compound improves metabolic stability over hydroxybenzyl analogues (e.g., ), which are prone to glucuronidation or oxidation.

Receptor Binding and Selectivity

- EP2 Antagonism : The trimethoxyphenyl group in shows strong EP2 receptor affinity (IC₅₀ < 100 nM), whereas the target compound’s sulfone group may sterically hinder binding to similar prostaglandin receptors.

- Capsaicin Mimetics : The hydroxy-methoxybenzyl group in mimics capsaicin’s vanilloid motif, enabling TRPV1 channel interactions absent in the target compound.

Biological Activity

(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is a compound characterized by its unique structural features, including an acrylamide core and a tetrahydrothiophene ring. This combination suggests potential biological activities that merit investigation. This article aims to summarize the available research on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHN\OS

- Molecular Weight : 273.38 g/mol

The presence of the methoxy group and tetrahydrothiophene ring likely contributes to its physicochemical properties, influencing its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit anticancer properties. The acrylamide moiety is known for its ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. For instance, derivatives of acrylamide have been shown to inhibit tumor growth in various cancer models.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing thiophene rings have demonstrated effectiveness against various bacterial strains and fungi. The specific mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Similar compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.

- Antioxidant Activity : The presence of methoxy groups can enhance antioxidant capacity, protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound or structurally related analogs:

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide?

Answer:

The synthesis typically involves coupling 4-methoxyphenylacrylic acid derivatives with the tertiary amine (3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-N-methylamine. Key steps include:

- Activation : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in ice-cooled DMF to activate the carboxylic acid group .

- Coupling : React with the amine under nitrogen atmosphere for 12–24 hours.

- Purification : Column chromatography (ethyl acetate/petroleum ether gradient) isolates the product, followed by recrystallization for higher purity .

- Characterization : Confirm structure via ¹H/¹³C NMR (DMSO-d₆) and HRMS to validate molecular weight .

Advanced: How can conformational dynamics of this compound be analyzed using NMR spectroscopy?

Answer:

Conformational analysis requires:

- Variable Temperature (VT) NMR : Monitor chemical shift changes (e.g., amide proton or tetrahydrothiophene sulfone groups) to detect rotational barriers or tautomerism .

- NOESY/ROESY : Identify spatial proximity between methoxyphenyl protons and tetrahydrothiophene methyl groups to infer preferred stereochemistry .

- DFT Calculations : Compare experimental NMR shifts with theoretical predictions (e.g., Gaussian software) to resolve ambiguities in rotamer populations .

Basic: What spectroscopic and chromatographic techniques are critical for quality control?

Answer:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, acrylamide protons at δ 6.5–7.5 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .

- HPLC : Use a C18 column with 0.5% H₃PO₄ in methanol/water (70:30) to assess purity (>98%) and detect impurities .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s potential bioactivity?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary sulfone ring size) .

- In Vitro Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) or cancer cell lines (e.g., MCF-7) using dose-response curves .

- Statistical Modeling : Apply QSAR (Quantitative SAR) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

- Storage : Keep in airtight, light-protected containers under argon at –20°C to prevent hydrolysis of the acrylamide bond .

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Avoid aqueous or protic solvents during synthesis to minimize degradation .

Advanced: How to troubleshoot discrepancies between experimental and computational spectral data?

Answer:

- Solvent Effects : Recalculate DFT spectra using implicit solvent models (e.g., PCM for DMSO) to match experimental conditions .

- Tautomerism : Check for enol-keto equilibria in acrylamide protons via deuterium exchange experiments .

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted starting materials) that may skew NMR/MS data .

Advanced: What computational tools are effective for retrosynthetic planning of this compound?

Answer:

- AI-Driven Platforms : Utilize PubChem’s retrosynthesis module (Template_relevance Reaxys/Pistachio) to prioritize routes starting from 4-methoxycinnamic acid and sulfolane-derived amines .

- Reaction Feasibility : Evaluate amide coupling (e.g., EDCI vs. HATU) and sulfone oxidation steps using reaction databases like SciFinder .

Basic: How to confirm the stereochemical integrity of the acrylamide (E)-configuration?

Answer:

- ¹H NMR Coupling Constants : The trans (E) configuration exhibits a coupling constant J = 12–16 Hz between acrylamide α and β protons .

- UV-Vis Spectroscopy : Compare λmax with known (E)-configured acrylamides (~250–280 nm due to conjugated π-system) .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

- Solvent Optimization : Replace DMF with THF or dichloromethane to improve solubility and reduce side reactions .

- Catalysis : Screen coupling agents (e.g., HOBt/DMAP) to enhance reaction efficiency .

- Continuous Flow Systems : Implement flow chemistry for controlled mixing and heat dissipation during exothermic steps .

Advanced: How to assess metabolic stability in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.